2-(4-Aminobenzenesulfonyl)acetonitrile
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Overview
Description
2-(4-Aminobenzenesulfonyl)acetonitrile is an organic compound with the molecular formula C8H8N2O2S and a molecular weight of 196.23 g/mol . It is characterized by the presence of an aminobenzenesulfonyl group attached to an acetonitrile moiety. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminobenzenesulfonyl)acetonitrile typically involves the reaction of 4-aminobenzenesulfonyl chloride with acetonitrile in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminobenzenesulfonyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Aminobenzenesulfonyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Aminobenzenesulfonyl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Aminophenyl)sulfonylacetonitrile
- 4-Aminobenzenesulfonamide
- 4-Aminobenzenesulfonyl chloride
Uniqueness
2-(4-Aminobenzenesulfonyl)acetonitrile is unique due to its combination of an aminobenzenesulfonyl group with an acetonitrile moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
2-(4-Aminobenzenesulfonyl)acetonitrile, also known by its chemical identifier 797036-00-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, including enzymes and its implications in disease modulation.
Chemical Structure and Properties
The molecular structure of this compound features a sulfonamide group attached to an acetonitrile moiety. This configuration is significant for its biological interactions, particularly in enzyme inhibition and complex formation.
Enzyme Interactions
Research indicates that this compound can form complexes with various biological targets, particularly enzymes. These interactions have implications for its use as a potential therapeutic agent. For instance, studies have shown that the compound can inhibit specific enzyme activities associated with inflammatory processes and cancer progression.
Case Studies
- Inhibition of NF-κB Pathway : A study highlighted that compounds similar to this compound exhibit selective inhibition of the NF-κB signaling pathway, which is crucial in inflammatory responses and cancer cell survival. This suggests that the compound may play a role in modulating inflammatory diseases and tumorigenesis .
- Antiviral Activity : In antiviral evaluations, derivatives of benzenesulfonamide compounds demonstrated activity against various viral infections, including those caused by influenza and vesicular stomatitis virus. While specific data on this compound was limited, the structural similarities suggest potential antiviral properties worth exploring .
- Cytotoxicity Studies : The cytotoxic effects of related compounds have been assessed using various cell lines. For example, some derivatives exhibited cytotoxicity at concentrations above 40 µM without affecting normal cell viability significantly. This raises questions about the safety profile of this compound if developed for therapeutic use .
The biological activity of this compound is believed to be mediated through its ability to interact with key enzymes involved in metabolic pathways. The sulfonamide group likely plays a critical role in these interactions by mimicking substrates or acting as a competitive inhibitor.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-(4-aminophenyl)sulfonylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c9-5-6-13(11,12)8-3-1-7(10)2-4-8/h1-4H,6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBXIHDJWSZJIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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